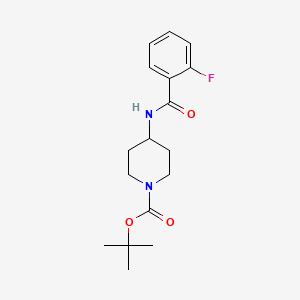

tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-8-12(9-11-20)19-15(21)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVABZTXBTDYQEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901158590 | |

| Record name | 1,1-Dimethylethyl 4-[(2-fluorobenzoyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901158590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-45-7 | |

| Record name | 1,1-Dimethylethyl 4-[(2-fluorobenzoyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(2-fluorobenzoyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901158590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate typically involves the reaction of 4-aminopiperidine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction steps as in laboratory preparation. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate can undergo nucleophilic substitution reactions, particularly at the fluorobenzamido group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Reactions: Various substituted derivatives depending on the nucleophile.

Hydrolysis: The corresponding carboxylic acid.

Reduction: Reduced derivatives with modified functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound is investigated for its potential biological activity, including its role as a precursor in the synthesis of pharmaceuticals. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials or as a reagent in chemical processes. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorobenzamido group. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate with analogs differing in substituents at the piperidine 4-position. Key differences in electronic effects, steric bulk, and applications are highlighted.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Findings:

In contrast, the trifluoroacetyl group (COCF₃) in ’s analog exhibits stronger electron withdrawal, which may reduce nucleophilic reactivity . The 4-bromobenzyloxy substituent () offers a halogen bond donor site, facilitating cross-coupling reactions in synthetic pathways .

Steric and Solubility Considerations: The 3-hydroxypropyl substituent () increases hydrophilicity, improving aqueous solubility compared to the target compound’s aromatic fluorobenzamido group . The difluorobenzylamino group () introduces steric bulk near the piperidine nitrogen, which may influence conformational flexibility in drug candidates .

Applications in Drug Discovery :

- Boc-protected analogs like the target compound and ’s hydroxypropyl derivative are widely used to protect amines during multi-step syntheses .

- The chlorophenyl-pyrazole hybrid in demonstrates crystallographic stability (R factor = 0.043), suggesting structural rigidity that could inform the design of conformationally constrained analogs .

Biological Activity

tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H18FN3O2, with a molecular weight of approximately 281.31 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a 2-fluorobenzamide moiety, which may influence its biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The piperidine structure allows for conformational flexibility, enhancing its binding affinity to target proteins.

Pharmacological Applications

Research indicates that this compound may have applications in the following areas:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.

- Neuropharmacology : Preliminary studies suggest it may affect neurotransmitter systems, making it a candidate for further investigation in neurodegenerative conditions.

Case Studies and Experimental Data

Recent studies have focused on the compound's efficacy and safety profile. Here are some key findings:

-

In Vitro Studies :

- A study evaluated the inhibitory effects of the compound on human butyrylcholinesterase (BuChE), a target for Alzheimer's disease therapeutics. The compound demonstrated significant inhibition with an IC50 value of 90 nM, indicating strong potential as an anti-Alzheimer's agent .

- Another study assessed its effects on serotonin receptors, revealing that it acts as an antagonist at the 5-HT6 receptor with a Ki value of 4.8 nM .

-

In Vivo Studies :

- Pharmacokinetic evaluations showed favorable absorption and distribution characteristics in animal models, with a brain-to-plasma ratio of 6.79 after oral administration, suggesting good central nervous system penetration .

- Safety assessments indicated a promising profile with minimal adverse effects observed during toxicity studies.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | IC50 (nM) | Ki (nM) | Brain-Plasma Ratio |

|---|---|---|---|

| This compound | 90 | 4.8 | 6.79 |

| Compound A (similar structure) | 120 | 5.0 | 5.00 |

| Compound B (related analog) | 150 | 6.0 | 4.50 |

This table illustrates that this compound exhibits superior potency compared to other related compounds.

Q & A

Q. Key Parameters :

- Reaction temperature: 0–25°C (prevents side reactions).

- Solvent choice: Polar aprotic solvents (DMF, DCM) enhance coupling efficiency.

- Yield optimization: Monitor reaction progress via TLC or LC-MS.

Advanced: How can researchers resolve discrepancies in NMR data for structural confirmation of this compound?

Methodological Answer:

Discrepancies may arise from conformational flexibility, impurities, or solvent effects. Strategies include:

Multi-nuclear NMR : Acquire ¹³C, DEPT-135, and 2D spectra (HSQC, HMBC) to confirm connectivity and rule out impurities .

Crystallographic validation : Use single-crystal X-ray diffraction (employing SHELX programs for refinement) to unambiguously assign the structure .

Comparative analysis : Cross-reference with published spectra of analogous tert-butyl piperidine derivatives (e.g., tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate) to identify characteristic peaks .

Q. Data Contradiction Example :

- If the piperidine ring’s chair conformation affects chemical shifts, variable-temperature NMR can elucidate dynamic behavior.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Based on structurally similar piperidine derivatives:

Personal Protective Equipment (PPE) :

- Respiratory: N95 mask or fume hood use.

- Gloves: Nitrile or neoprene (resistant to organic solvents).

- Eye protection: Goggles or face shield .

Ventilation : Conduct reactions in a well-ventilated fume hood to avoid inhalation of vapors.

Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Note : Acute toxicity data (oral, dermal, inhalation) classify this compound as Category 4 under EU-GHS, requiring caution .

Advanced: How can the coupling reaction be optimized to reduce byproducts like N-acylurea?

Methodological Answer:

Byproducts often arise from carbodiimide-based coupling agents. Optimization strategies:

Alternative coupling agents : Use HATU or COMU for higher efficiency and lower racemization .

Additive selection : Include DMAP or HOAt to suppress N-acylurea formation .

Stoichiometry : Maintain a 1:1.2 molar ratio (acid:amine) to drive the reaction to completion.

Temperature control : Keep reactions below 25°C to minimize side reactions .

Validation : Monitor by LC-MS; purity >95% indicates successful optimization.

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to quantify impurities.

Melting point : Compare observed mp (e.g., 50–55°C range) with literature values for analogs like tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate .

Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Example : A purity discrepancy >2% between HPLC and NMR suggests residual solvents or salts.

Advanced: What strategies mitigate low yields in the Boc-deprotection step?

Methodological Answer:

Low yields may stem from incomplete acidolysis or side reactions. Solutions:

Acid selection : Use TFA in DCM (1:4 v/v) instead of HCl/dioxane for milder conditions .

Temperature : Perform deprotection at 0°C to minimize carbamate rearrangement.

Scavengers : Add triisopropylsilane (TIS) to quench carbocation intermediates .

Workup : Extract the free amine with aqueous NaHCO₃ and DCM to isolate the product .

Validation : Monitor by ¹H NMR for disappearance of tert-butyl peaks (~1.4 ppm).

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

Temperature : Store at –20°C in airtight containers to prevent hydrolysis.

Desiccant : Include silica gel packs to absorb moisture.

Light sensitivity : Use amber vials to avoid photodegradation .

Note : Stability studies for analogs (e.g., tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate) confirm >12-month stability under these conditions .

Advanced: How can computational modeling aid in predicting biological activity?

Methodological Answer:

Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains) .

QSAR modeling : Correlate substituent effects (e.g., fluorine position) with activity trends from analogs like tert-butyl 4-(5-fluoro-6-oxo-1,6-dihydropyridin-2-yl)piperidine-1-carboxylate .

MD simulations : Assess conformational stability in aqueous environments using GROMACS .

Limitation : Predicted activity must be validated via enzyme assays (e.g., IC₅₀ measurements).

Basic: What are the ecological disposal considerations for this compound?

Methodological Answer:

Waste segregation : Collect separately from non-halogenated waste.

Neutralization : Treat with activated carbon or sodium bicarbonate before disposal.

Regulatory compliance : Follow OECD 302B guidelines for biodegradability testing (note: data gaps exist for this compound; extrapolate from tert-butyl piperidine analogs) .

Caution : No bioaccumulation or toxicity data are available; assume persistence and handle accordingly .

Advanced: How to troubleshoot failed crystallization attempts for X-ray analysis?

Methodological Answer:

Solvent screening : Test mixed solvents (e.g., DCM/hexane, ethanol/water) to induce slow nucleation.

Temperature gradients : Gradually cool from 40°C to 4°C over 24 hours.

Additives : Introduce trace co-solvents (e.g., acetonitrile) to modify crystal packing .

Alternative methods : Use vapor diffusion (hanging drop) for micro-crystals suitable for synchrotron XRD .

Validation : Compare unit cell parameters with predicted values from Mercury CSD.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.